6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine
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Overview
Description
6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine is a heterocyclic compound that features a pyrano[2,3-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine typically involves multicomponent reactions. One common method includes the reaction of 2-chloropyridine-3-carbaldehyde with active methylene compounds such as malononitrile and 4-hydroxycoumarin in the presence of a base like ammonium acetate . The reaction is carried out under mild conditions, often in water, to yield the desired product with high efficiency.
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions and the use of environmentally benign catalysts, are often employed to enhance the sustainability and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Cyclization: It can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Cyclization: Catalysts like Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted pyrano[2,3-c]pyridine derivatives.
Oxidation: Pyridine N-oxides or other oxidized derivatives.
Cyclization: Fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a scaffold for developing new drugs, particularly as inhibitors of enzymes like PARP-1, which are involved in DNA repair mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-b]quinoline: Similar in structure but contains a quinoline moiety instead of a pyridine.
Pyrano[2,3-d]pyrimidine: Contains a pyrimidine ring and is known for its biological activities.
Uniqueness
6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine is unique due to its specific substitution pattern and the presence of a chloromethyl group, which provides distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities with diverse applications .
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
6-(chloromethyl)-3,4-dihydro-2H-pyrano[2,3-c]pyridine |
InChI |
InChI=1S/C9H10ClNO/c10-5-8-4-7-2-1-3-12-9(7)6-11-8/h4,6H,1-3,5H2 |
InChI Key |
AFLXJKLZXZHDRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NC=C2OC1)CCl |
Origin of Product |
United States |
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